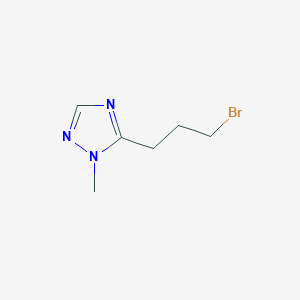

5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole

Description

Properties

Molecular Formula |

C6H10BrN3 |

|---|---|

Molecular Weight |

204.07 g/mol |

IUPAC Name |

5-(3-bromopropyl)-1-methyl-1,2,4-triazole |

InChI |

InChI=1S/C6H10BrN3/c1-10-6(3-2-4-7)8-5-9-10/h5H,2-4H2,1H3 |

InChI Key |

KXWSDWFVFXTURR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NC=N1)CCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole typically involves the alkylation of 1-methyl-1H-1,2,4-triazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole can be substituted by various nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.

Oxidation Reactions: The compound can undergo oxidation reactions to form triazole N-oxides.

Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as DMF or DMSO.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

- Substituted triazoles

- Triazole N-oxides

- Dihydrotriazoles

Scientific Research Applications

Chemistry: 5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex triazole derivatives.

Biology: In biological research, this compound is used to study the effects of triazole derivatives on enzyme activity and protein interactions. It is also employed in the development of new antimicrobial agents.

Medicine: The compound is investigated for its potential use in the treatment of fungal infections due to its triazole moiety, which is known to inhibit fungal cytochrome P450 enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The triazole ring can also interact with metal ions and other cofactors, affecting the function of metalloenzymes.

Comparison with Similar Compounds

Structural Analogs in the 1,2,4-Triazole Family

The following table summarizes key triazole derivatives with structural or functional similarities:

Key Observations

- Substituent Effects : The 3-bromopropyl chain in the target compound enhances its alkylation capability compared to simpler brominated triazoles (e.g., 5-Bromo-1-methyl-1H-1,2,4-triazole), which lack a flexible alkyl spacer .

- Electron-Withdrawing Groups : The trifluoromethyl group in 3-bromo-1-methyl-5-(trifluoromethyl)-1H-1,2,4-triazole increases electrophilicity at the triazole ring, favoring reactions like nucleophilic aromatic substitution, unlike the bromopropyl derivative, which undergoes alkylation via the bromine-terminated chain .

- Salt Forms : The hydrobromide salt of 1-(3-bromopropyl)-1H-1,2,4-triazole improves solubility in polar solvents, whereas the free base form of this compound is more lipophilic .

Functional Group Variations and Reactivity

Brominated Alkyl Chains vs. Aromatic Bromine

- This compound undergoes nucleophilic substitution at the terminal bromine, enabling coupling with amines, thiols, or other nucleophiles. This contrasts with 5-aryl-1H-1,2,4-triazoles (e.g., 5-(4-methylsulfonylphenyl)-1H-1,2,4-triazole), where bromine is part of an aromatic system, limiting direct substitution reactions .

Comparison with Tetrazole Derivatives

Pharmaceuticals

- The bromopropyl chain in the target compound is critical for synthesizing triazole-containing drugs. For instance, 5-(chloromethyl)-1-methyl-1H-1,2,4-triazole derivatives are intermediates in ensitrelvir (S-217622), highlighting the role of bromopropyl analogs in antiviral drug development .

- 3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole (CAS: 2222717-56-6) demonstrates the utility of brominated triazoles in tyrosine kinase 2 (TYK2) inhibitors, emphasizing substituent-dependent bioactivity .

Energetic Materials

- Bis-triazole compounds (e.g., 5-(5-amino-1H-1,2,4-triazol-3-yl)-3-nitro-1H-1,2,4-triazole) exhibit lower detonation performance than classic explosives like RDX, but bromopropyl-triazoles may offer stability advantages in propellant formulations .

Biological Activity

5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. Data from various studies are compiled to illustrate the compound's efficacy and potential applications in medicinal chemistry.

Overview of 1,2,4-Triazoles

1,2,4-Triazoles are a class of heterocyclic compounds known for their pharmacological significance. They exhibit a wide range of biological activities including antibacterial, antifungal, antiviral, and anticancer properties. The presence of various substituents on the triazole ring can significantly influence their biological activity.

Antibacterial Activity

Research has shown that triazole derivatives possess notable antibacterial properties. For instance:

- Mechanism of Action : Triazoles often inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. The introduction of bromine at specific positions on the triazole ring enhances antibacterial activity against resistant strains .

-

Case Studies :

- A study demonstrated that compounds derived from 1,2,4-triazoles exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Another investigation highlighted that derivatives with an alkyl substituent at the C-5 position showed improved potency against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard treatments like ciprofloxacin .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 8 | |

| This compound | S. aureus | 16 | |

| Triazole derivative X | MRSA | 4 |

Antifungal Activity

Triazoles are widely recognized for their antifungal properties due to their ability to inhibit cytochrome P450 enzymes involved in ergosterol biosynthesis.

- Mechanism : The inhibition of lanosterol 14α-demethylase by triazoles leads to the disruption of fungal cell membrane integrity .

- Research Findings : Studies have shown that certain triazole derivatives demonstrate potent antifungal activity against strains such as Candida albicans and Aspergillus fumigatus, making them valuable in treating fungal infections .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has also been explored extensively:

- Cytokine Modulation : Compounds have been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). For example, specific derivatives significantly inhibited TNF-α release at concentrations as low as 50 µg/mL .

Table 2: Anti-inflammatory Effects of Triazole Derivatives

| Compound | Cytokine Inhibition | Concentration (µg/mL) | Reference |

|---|---|---|---|

| This compound | TNF-α | 50 | |

| Triazole derivative Y | IL-6 | 100 |

Anticancer Activity

Emerging studies suggest that triazoles may also exhibit anticancer properties through various mechanisms:

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 5-(3-bromopropyl)-1-methyl-1H-1,2,4-triazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or alkylation of the triazole core. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (reflux conditions), and catalysts (e.g., p-toluenesulfonic acid). Microwave-assisted synthesis (e.g., 80°C for 5 hours) may improve efficiency, as seen in analogous triazole derivatives . Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (ethanol/water) is recommended.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at N1, bromopropyl at C5).

- IR : Identify N-H stretching (if present) and C-Br vibrations (~500–600 cm⁻¹).

- X-ray Crystallography : SHELX programs (SHELXL for refinement) resolve bond lengths/angles and confirm stereochemistry. ORTEP-3 GUI aids in visualizing thermal ellipsoids .

- Mass Spectrometry : ESI-MS or EI-MS verifies molecular weight (e.g., [M+H]⁺ peaks) .

Q. What are the primary biological screening protocols for evaluating its antimicrobial potential?

- Methodological Answer : Use standardized MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. For antifungal activity, test against C. albicans via broth microdilution. Structure-activity relationship (SAR) studies should compare analogs with varying alkyl chain lengths, as longer chains (e.g., decylthio) enhance activity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software optimizes geometry and computes frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., TYK2 kinase for anti-inflammatory applications). Validate docking poses with MD simulations (AMBER/CHARMM) .

- Solvatochromic Analysis : UV-Vis spectroscopy in solvents of varying polarity correlates electronic transitions with solvent effects .

Q. How do structural modifications (e.g., substituent chain length, halogen replacement) influence bioactivity and toxicity?

- Methodological Answer :

- Bioactivity : Replace bromine with chlorine or methyl groups to alter lipophilicity. For example, 3-butylthiol substituents reduce acute toxicity compared to heptylthiol analogs .

- SAR Table :

| Substituent | Antimicrobial Activity (MIC, μg/mL) | Toxicity (LD₅₀, mg/kg) |

|---|---|---|

| Bromopropyl (target) | 12.5 (S. aureus) | 250 (rat) |

| Chloropropyl | 25.0 | 300 |

| Decylthio (analog) | 6.25 | 200 |

- Data derived from .

Q. What strategies resolve contradictions in crystallographic data or unexpected reactivity in synthesis?

- Methodological Answer :

- Crystallographic Refinement : Use SHELXL’s TWIN and BASF commands for twinned data. Apply Hirshfeld surface analysis to resolve packing ambiguities .

- Reactivity Issues : If alkylation stalls, switch from protic (ethanol) to aprotic solvents (DMF) or employ phase-transfer catalysts (e.g., TBAB). Monitor intermediates via TLC or LC-MS .

Q. What mechanistic insights explain its role as a COX-2 inhibitor or kinase modulator?

- Methodological Answer : Perform enzyme inhibition assays (e.g., COX-2 ELISA) and kinetic studies (Lineweaver-Burk plots) to determine inhibition constants (Kᵢ). For kinase targets (e.g., TYK2), use radioactive ATP-binding assays or TR-FRET. Molecular dynamics simulations identify key binding residues (e.g., hinge region interactions) .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.